molecular formula C23H27F3O B14433063 [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 74766-27-1

[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone

Cat. No.: B14433063
CAS No.: 74766-27-1
M. Wt: 376.5 g/mol
InChI Key: IZEKIDZITIIWLS-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone: is an organic compound characterized by the presence of trifluoromethyl and tri(propan-2-yl)phenyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of the trifluoromethyl group into the aromatic ring, which is crucial for the compound’s stability and reactivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives, while nitration produces nitro-substituted compounds.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone stands out due to its combination of trifluoromethyl and tri(propan-2-yl)phenyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

74766-27-1

Molecular Formula

C23H27F3O

Molecular Weight

376.5 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone

InChI

InChI=1S/C23H27F3O/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)22(27)16-7-9-18(10-8-16)23(24,25)26/h7-15H,1-6H3

InChI Key

IZEKIDZITIIWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(C)C

Origin of Product

United States

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